8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid is a chemical compound known for its unique spirocyclic structure. This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework. The tert-butyl group attached to the nitrogen atom adds steric bulk, influencing the compound’s reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid typically involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a linear amine or diamine, under acidic or basic conditions.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into the active sites of enzymes, potentially inhibiting their activity. The tert-butyl group can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
- 8-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride
Uniqueness
8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid stands out due to its specific spirocyclic structure and the presence of the tert-butyl group, which imparts unique steric and electronic properties. These features make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H25NO2 |
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Molecular Weight |
239.35 g/mol |
IUPAC Name |
8-tert-butyl-2-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C14H25NO2/c1-13(2,3)10-4-6-14(7-5-10)9-15-8-11(14)12(16)17/h10-11,15H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
RNAPPRISDQBXGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CNCC2C(=O)O |
Origin of Product |
United States |
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